molecular formula C12H18N4O2S B2737021 7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione CAS No. 126118-62-5

7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione

Cat. No.: B2737021
CAS No.: 126118-62-5
M. Wt: 282.36
InChI Key: UXIHCIYDMGYKSF-UHFFFAOYSA-N
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Description

7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione is a chemical compound with the molecular formula C12H18N4O2S and a molecular weight of 282.36 g/mol. This compound is part of the purine family, which is known for its significant biological and pharmacological activities.

Preparation Methods

The synthesis of 7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione involves several steps. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles like amines or alcohols replace the sulfanylidene group.

Scientific Research Applications

7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as phosphodiesterases, by binding to their active sites. This inhibition can lead to an increase in intracellular cyclic nucleotide levels, affecting various cellular pathways and physiological responses .

Comparison with Similar Compounds

7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione can be compared with other purine derivatives, such as:

    3-methylxanthine: Similar in structure but lacks the hexyl and sulfanylidene groups.

    Caffeine: Another purine derivative with stimulant properties, differing in its methylation pattern.

    Theophylline: Used as a bronchodilator, it has a similar core structure but different substituents.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-3-4-5-6-7-16-8-9(13-12(16)19)15(2)11(18)14-10(8)17/h3-7H2,1-2H3,(H,13,19)(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIHCIYDMGYKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(NC1=S)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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